molecular formula C16H17NS B11863258 7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 106291-41-2

7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11863258
CAS No.: 106291-41-2
M. Wt: 255.4 g/mol
InChI Key: HQPARWDESRQCNT-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound built around the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules and natural products . The THIQ core is found in a wide array of pharmacological agents, including the skeletal muscle relaxant atracurium, the anticancer agent trabectedin, and the anti-Parkinsonian drug apomorphine, highlighting its significant therapeutic versatility . This specific derivative features a methylsulfanyl (or thioether) group at the 7-position and a phenyl ring at the 4-position. These substituents are of particular interest for Structure-Activity Relationship (SAR) studies. Research on analogous tetrahydroisoquinoline compounds indicates that lipophilic substituents, such as the methylsulfanyl and phenyl groups on this molecule, can be critical for enhancing biological potency and influencing target binding interactions . The tetrahydroisoquinoline scaffold is a frequent subject of investigation in diverse research areas, including oncology and infectious diseases . Compounds based on this structure have been explored as inhibitors of mycobacterial ATP synthase and as potent anticancer agents targeting signaling pathways like NF-κB . This product is intended for research applications such as hit-to-lead optimization, library building for high-throughput screening, and investigative pharmacology. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

106291-41-2

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

7-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17NS/c1-18-14-7-8-15-13(9-14)10-17-11-16(15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3

InChI Key

HQPARWDESRQCNT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(CNC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction involves the cyclodehydration of β-arylethylamides using acidic or dehydrating agents to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. For 7-(methylsulfanyl)-4-phenyl derivatives, a β-arylethylamide precursor bearing pre-installed substituents is critical.

For example, starting with a phenethylamine derivative containing a methylsulfanyl group at the meta position, amidation with an acyl chloride followed by cyclization using phosphorus oxychloride (POCl₃) yields the dihydroisoquinoline intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation completes the tetrahydroisoquinoline core. This method is advantageous for its modularity but requires careful control of substituent positioning to avoid regiochemical complications.

Pictet-Spengler Condensation

The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes or ketones under acidic conditions to form tetrahydroisoquinolines. For 7-(methylsulfanyl)-4-phenyl derivatives, a β-arylethylamine with a methylsulfanyl group and a benzaldehyde derivative could be employed.

In a typical procedure, heating phenethylamine derivatives with formaldehyde and hydrobromic acid (HBr) facilitates imine formation, followed by cyclization to yield the tetrahydroisoquinoline framework. This method is stereospecific, often producing racemic mixtures unless chiral auxiliaries or catalysts are used.

Advanced Synthetic Methodologies

Reductive Amination

Reductive amination of ketones with amines offers a flexible route to tetrahydroisoquinolines. For example, reacting 3-phenylpropanal with a methylsulfanyl-containing amine under hydrogenation conditions (e.g., H₂/Pd-C) forms the desired scaffold. This method avoids harsh cyclization conditions but requires precise stoichiometry.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Bischler-NapieralskiHigh modularity; predictable regiochemistryRequires harsh acids (POCl₃, PPA)40–60%
Pictet-SpenglerStereochemical control; one-pot synthesisRacemization without chiral catalysts50–70%
Reductive AminationMild conditions; functional group toleranceLimited to specific ketone/amine pairs30–50%
Transition Metal CatalyzedRapid cyclization; high atom economyCostly catalysts; optimization required55–75%

Experimental Optimization and Challenges

Reaction Solvent and Temperature

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactions for -SMe introduction, while protic solvents (MeOH, H₂O) favor Pictet-Spengler cyclization.

  • Temperature Control : Cyclizations typically proceed at 70–90°C, whereas higher temperatures (>100°C) risk decomposition of the methylsulfanyl group.

Protecting Group Strategies

  • Amine Protection : Boc (tert-butoxycarbonyl) groups prevent unwanted side reactions during functionalization.

  • Sulfide Stability : Methylsulfanyl groups are susceptible to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group and the THIQ core are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductCitation
Methylsulfanyl Oxidation H<sub>2</sub>O<sub>2</sub>, m-CPBA<sup>*</sup>Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) derivatives
THIQ Ring Oxidation KMnO<sub>4</sub>, acidic conditionsAromatic isoquinoline derivative

<sup>*</sup>Predicted based on general sulfanyl reactivity, as THIQ analogs frequently undergo functional group transformations .

Acylation and Alkylation

The secondary amine in the THIQ structure undergoes nucleophilic reactions with acylating or alkylating agents.

Reaction TypeReagents/ConditionsProductCitation
Acylation Benzoyl chloride, base (e.g., Et<sub>3</sub>N)N-Benzoylated THIQ derivative
Alkylation Methyl iodide, DMF, NaHN-Methylated THIQ derivative

Example from literature:

"Acylation of tetrahydroisoquinoline amines with substituted benzoyl chlorides in the presence of triethylamine yields stable amides, which are intermediates in drug discovery pipelines."

Bischler-Napieralski Cyclization

This reaction is pivotal for constructing the THIQ scaffold and modifying its substituents.

Starting MaterialReagents/ConditionsProductCitation
PhenethylamidePOCl<sub>3</sub>, refluxDihydroisoquinoline intermediate
DihydroisoquinolineNaBH<sub>4</sub>, MeOHTetrahydroisoquinoline derivative

Mechanistic Insight :
The Bischler-Napieralski reaction forms the dihydroisoquinoline core via acid-catalyzed cyclodehydration, followed by reduction to the THIQ structure .

Functionalization of the Phenyl Group

The phenyl substituent at position 4 can undergo electrophilic aromatic substitution (EAS).

Reaction TypeReagents/ConditionsProductCitation
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitro-substituted phenyl-THIQ derivative
Halogenation Br<sub>2</sub>, FeCl<sub>3</sub>Brominated phenyl-THIQ derivative

Reductive Amination

The THIQ amine can participate in reductive amination to introduce alkyl/aryl groups.

Reagents/ConditionsProductCitation
Aldehyde/ketone, NaBH<sub>3</sub>CNN-Alkylated/Arylated THIQ derivative

Ring-Opening Reactions

Under strong acidic or basic conditions, the THIQ core may undergo ring-opening.

Reagents/ConditionsProductCitation
HCl (concentrated)Cleavage to secondary amine and aldehyde

Scientific Research Applications

Research indicates that 7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activities , including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves interaction with specific enzymes or receptors critical for bacterial survival.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC₅₀ values ranging from 1.9 to 7.52 µg/mL . The structure–activity relationship indicates that modifications to the tetrahydroisoquinoline framework can enhance its efficacy against cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound effectively reduced tumor size in mouse models of cancer when administered at optimized doses .
  • Antimicrobial Studies : Research has confirmed its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 7-(Methylthio)-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The biological and chemical properties of THIQ derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications References
7-(Methylsulfanyl)-4-phenyl-THIQ 7-SMe, 4-Ph C₁₆H₁₅NS Hypothesized neuroactive potential* -
1-Phenyl-THIQ 1-Ph C₁₅H₁₃N Precursor to solifenacin (antimuscarinic drug)
N-Methyl-THIQ N-Me C₁₀H₁₁N Dopaminergic neurotoxin (similar to MPTP)
7-Methoxy-4-(4-methylphenyl)-THIQ 7-OMe, 4-(4-MePh) C₁₇H₁₉NO Structural data available (CID 154299335)
7-(1,2,4-Triazol-4-yl)-THIQ 7-triazolyl C₁₁H₁₂N₄ Research compound (CAS 787640-40-8)
6-Methyl-THIQ 6-Me C₁₀H₁₃N Industrial/chemical intermediate

*Inference based on substituent effects of -SMe (electron-donating, lipophilicity) compared to -OMe or -NMe groups.

Pharmacological vs. Toxicological Profiles

Compound Pharmacological Use Toxicological Risk
1-Phenyl-THIQ Solifenacin precursor Low (non-neurotoxic)
N-Methyl-THIQ None High (Parkinsonism-linked)
7-Methoxy-4-(4-MePh)-THIQ Research chemical Undetermined
7-(Methylsulfanyl)-4-Ph-THIQ Hypothetical therapeutic agent Potential neurotoxicity*

*Speculative risk based on structural similarity to N-methyl-THIQ and MPTP.

Biological Activity

7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline (also known as 7-methylsulfanyl-4-phenyl-THIQ) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroisoquinoline core with a methylsulfanyl group at the 7-position and a phenyl group at the 4-position. This unique structure contributes to its diverse chemical reactivity and biological properties.

Property Details
Molecular Formula C16_{16}H18_{18}ClNS
Molecular Weight 291.84 g/mol
CAS Number 90265-86-4
LogP 4.77

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogenic bacteria and fungi, showing promising results particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the disruption of microtubule assembly and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways of microbial growth and cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to disease processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study published in Planta Medica evaluated the antimicrobial activity of various derivatives of tetrahydroisoquinoline compounds. The results indicated that 7-(methylsulfanyl)-4-phenyl-THIQ had a notable effect against multiple bacterial strains with minimal toxicity to human cells .
  • Anticancer Mechanism Investigation : In another investigation focused on its anticancer potential, researchers found that treatment with this compound led to significant reductions in cell viability in HepG2 and MCF-7 cell lines at concentrations lower than 25 μM. The study elucidated the mechanism involving caspase-dependent pathways leading to programmed cell death .

Q & A

Q. What are the established synthetic routes for 7-(Methylsulfanyl)-4-phenyl-1,2,3,4-tetrahydroisoquinoline?

The synthesis of this compound can be achieved through several methodologies:

  • Cyclization of precursors : Freter et al. (1970) demonstrated the use of cyclization reactions with substituted benzaldehyde derivatives and methylsulfanyl-containing amines under acidic conditions .
  • Pummerer-type cyclization : Toda et al. (2000) reported a method using N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides, where sulfoxide intermediates undergo cyclization to form the tetrahydroisoquinoline core .
  • Reductive amination : Venkov and Vodenicharov (1990) utilized reductive amination of imines derived from aryl aldehydes and methylamine derivatives, followed by cyclization .
    These routes differ in yield (50–85%) and stereochemical control, depending on catalysts (e.g., Pd, chiral auxiliaries) and reaction conditions (temperature, solvent) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns. For example, the methylsulfanyl group at position 7 produces a distinct singlet near δ 2.42 ppm in 1H-NMR, while aromatic protons show splitting patterns consistent with tetrahydroisoquinoline geometry .
  • X-ray crystallography : Used to resolve stereochemical ambiguities, as demonstrated in structural studies of analogous compounds like (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity is influenced by:

  • Chiral catalysts : Asymmetric hydrogenation or cyclization using chiral Pd or Rh catalysts can induce enantiomeric excess (e.g., >90% ee in similar tetrahydroisoquinolines) .
  • Substrate pre-organization : Steric effects in precursors, such as bulky aryl groups, can bias cyclization pathways. For example, Hara et al. (1983) achieved diastereoselective synthesis of 4-aryl derivatives via steric-guided ring closure .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition states with partial charge separation, impacting product ratios .

Q. How do researchers resolve contradictions in reported reaction yields across synthetic methods?

Discrepancies in yields (e.g., 50% vs. 85%) arise from variables such as:

  • Catalyst loading : Higher Pd concentrations in cross-coupling steps improve efficiency but may increase side reactions .
  • Purification methods : Chromatography vs. recrystallization can affect isolated yields, as seen in comparisons of Venkov (1990) and Toda (2000) protocols .
  • Reaction monitoring : Real-time techniques like TLC or HPLC help optimize reaction termination to maximize product formation .

Q. What strategies are used to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Testing against targets like monoamine oxidases (MAOs) or kinases, with IC50 values calculated via fluorometric or colorimetric methods (e.g., NADH depletion assays) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, with MIC (minimum inhibitory concentration) values reported .
  • Computational docking : Molecular dynamics simulations predict binding affinities to receptors, guiding structural modifications for enhanced activity .

Q. How does the methylsulfanyl group influence structure-activity relationships (SAR) compared to analogs like Nomifensine?

  • Electron-withdrawing effects : The methylsulfanyl group modulates electron density at the aromatic ring, altering binding to targets like dopamine transporters. Nomifensine, an 8-amino derivative, shows higher CNS activity due to amine-mediated receptor interactions .
  • Metabolic stability : Sulfur-containing groups (e.g., methylsulfanyl) resist oxidative metabolism better than methoxy groups, as shown in comparative pharmacokinetic studies .
  • Bioisosteric replacement : Replacing methylsulfanyl with sulfone or sulfoxide groups (via oxidation) can fine-tune solubility and target engagement .

Methodological Considerations

Q. How are reaction intermediates characterized to validate synthetic pathways?

  • Isolation of intermediates : Key intermediates (e.g., imines, sulfoxides) are isolated via column chromatography and analyzed by NMR/MS .
  • Kinetic studies : Monitoring reaction progress via quenching at intervals reveals rate-determining steps (e.g., cyclization vs. reduction) .

Q. What computational tools aid in predicting the reactivity of this compound?

  • DFT calculations : Used to model transition states and activation energies for cyclization steps .
  • Retrosynthetic software : Platforms like Synthia propose alternative routes based on available precursors and reaction databases .

Data Contradiction Analysis

Q. Why do different synthetic methods report varying stereochemical outcomes?

Divergent stereochemistry arises from:

  • Mechanistic pathways : Acid-catalyzed cyclizations (Freter, 1970) may proceed via planar intermediates, while metal-catalyzed methods (Toda, 2000) enforce stereoselectivity through chiral environments .
  • Thermodynamic vs. kinetic control : High-temperature reactions favor thermodynamically stable diastereomers, whereas low temperatures trap kinetic products .

Q. How can conflicting biological activity data be reconciled?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (MAO-A vs. MAO-B) account for disparities in reported IC50 values .
  • Solubility factors : Poor aqueous solubility may lead to underestimated activity in vitro, necessitating formulation adjustments (e.g., DMSO co-solvents) .

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